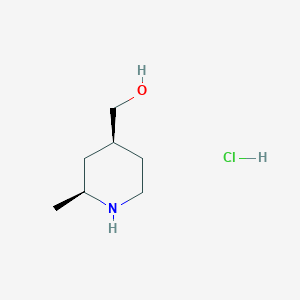

((2S,4S)-2-methylpiperidin-4-yl)methanol hydrochloride

Description

((2S,4S)-2-Methylpiperidin-4-yl)methanol hydrochloride is a chiral piperidine derivative characterized by a hydroxymethyl group at the 4-position and a methyl group at the 2-position of the piperidine ring, with both substituents in the (S,S)-configuration. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications. The compound is supplied globally by multiple vendors (e.g., Shanghai Hengxin Pharmaceutical Technology, Norquay Technology Inc.) .

Properties

IUPAC Name |

[(2S,4S)-2-methylpiperidin-4-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-4-7(5-9)2-3-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOVQUIZCUZVPH-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4S)-2-methylpiperidin-4-yl)methanol hydrochloride typically involves the reaction of (2S,4S)-2-methylpiperidine with formaldehyde under acidic conditions to form the corresponding alcohol. The hydrochloride salt is then obtained by treating the alcohol with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. Common industrial practices include the use of automated reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

((2S,4S)-2-methylpiperidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydrochloride salt can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring .

Scientific Research Applications

((2S,4S)-2-methylpiperidin-4-yl)methanol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ((2S,4S)-2-methylpiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares the molecular formulas, weights, and key substituents of ((2S,4S)-2-methylpiperidin-4-yl)methanol hydrochloride and its analogs:

Key Observations:

- Ring Size : Piperidine derivatives (6-membered ring) generally exhibit higher molecular weights than pyrrolidine analogs (5-membered ring).

- Substituent Effects: Electron-donating groups (e.g., methoxy ) increase polarity and solubility. Bulky groups (e.g., phenyl , tert-butyl carbamate ) reduce solubility but may enhance target specificity.

Biological Activity

((2S,4S)-2-methylpiperidin-4-yl)methanol hydrochloride is a chiral organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molar Mass : 165.66 g/mol

- Structure : The compound features a piperidine ring with two chiral centers, which contributes to its stereochemical properties and potential biological activities .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the hydroxyl group enhances binding affinity to specific proteins, which modulates their activity and influences various biochemical pathways relevant to therapeutic applications .

Biological Activities

- Enzyme Interaction : The compound has been studied for its ability to inhibit or activate specific enzymes, thereby influencing metabolic pathways. For example, it has shown potential in modulating the activity of BCL6, a transcriptional repressor involved in lymphoid malignancies .

- Pharmacological Properties : Research indicates that the compound may possess anti-inflammatory properties, similar to those observed in curcumin analogues. It has been shown to reduce markers associated with inflammation in vitro .

- Therapeutic Applications : The compound is being investigated for its role as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer .

Table 1: Structure–Activity Relationships of Piperidine Derivatives

Case Study: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of piperidine derivatives, this compound was included among compounds evaluated for their ability to modulate inflammatory responses. Results indicated that it effectively reduced nitric oxide production in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for ((2S,4S)-2-methylpiperidin-4-yl)methanol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Synthesis Pathway:

The compound can be synthesized via catalytic hydrogenation of a precursor, such as a nitrile or imine intermediate, using palladium on carbon (Pd/C) under hydrogen pressure (e.g., 40 psi) in ethanol . For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed.- Example: Reduction of a ketone intermediate using sodium borohydride (NaBH₄) in methanol/water mixtures, followed by HCl treatment to form the hydrochloride salt .

- Optimization Tips:

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Confirm stereochemistry via coupling constants (e.g., J values for axial/equatorial protons in piperidine rings) .

- Mass Spectrometry (MS): Use ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ peak at m/z 178.1) .

- HPLC Purity Analysis: Employ a C18 column with UV detection (e.g., 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to achieve >98% purity .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Hazard Mitigation:

- Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact; rinse immediately with water if exposed .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing stereoisomers of piperidine derivatives?

Methodological Answer:

- Strategies:

- Perform X-ray crystallography to unambiguously assign stereochemistry .

- Compare experimental NMR shifts with computed spectra (e.g., DFT calculations) .

- Use chiral derivatizing agents (e.g., Mosher’s acid) to confirm enantiomeric purity .

- Case Study: A discrepancy in J values for axial protons in a piperidine derivative was resolved by repeating NMR experiments at higher field strength (600 MHz) and variable temperature .

Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical formulations?

Methodological Answer:

Q. How can researchers analyze the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies:

- Prepare solutions at pH 1–10 (using HCl/NaOH buffers) and incubate at 25°C, 40°C, and 60°C for 1–4 weeks .

- Monitor degradation via HPLC-MS to identify breakdown products (e.g., oxidation of the piperidine ring or methanol moiety) .

- Key Findings:

- The compound is stable at pH 4–6 but degrades rapidly under alkaline conditions (pH >8) due to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.